![molecular formula C23H22N4OS B2506597 (2-ethylbenzo[d]thiazol-6-yl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone CAS No. 2185590-08-1](/img/structure/B2506597.png)
(2-ethylbenzo[d]thiazol-6-yl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone
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Description
(2-ethylbenzo[d]thiazol-6-yl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone is a useful research compound. Its molecular formula is C23H22N4OS and its molecular weight is 402.52. The purity is usually 95%.
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Scientific Research Applications
Photolabile Protecting Groups
Compounds containing anthraquinone structures, similar to the thiazolyl and isoquinolinyl components in the query compound, have been studied for their utility as photolabile protecting groups for carboxylic acids. These groups can be cleaved off by light irradiation, releasing the active carboxylic acid. This mechanism could be relevant for controlled release applications in materials science or drug delivery systems (Ren et al., 2009).
Bioactive Natural Products
Research on bioactive compounds from natural sources, such as plants or marine organisms, often involves complex heterocyclic compounds similar to the query compound. For example, studies on the bark of Eucalyptus exserta and the red seaweed Gracilaria opuntia have identified compounds with significant bioactivities, including antimicrobial, molluscicidal, nematicidal, anti-inflammatory, and antioxidative properties. Such compounds can serve as leads or models for the design of new therapeutic agents or agrochemicals (Li & Xu, 2012; Makkar & Chakraborty, 2018).
Heterocyclic Compound Synthesis
The synthesis and functionalization of heterocyclic compounds, including pyrazoles, triazoles, and quinazolines, are active areas of research due to their prevalence in biologically active molecules. These studies often focus on developing new synthetic methodologies, exploring reaction mechanisms, and evaluating the bioactivities of the synthesized compounds. Given the complex structure of the query compound, similar synthetic and evaluative approaches could be applied to explore its potential applications in medicinal chemistry and material science (Sonar et al., 2020; Hafez, El-Gazzar, & Al-Hussain, 2016).
properties
IUPAC Name |
(2-ethyl-1,3-benzothiazol-6-yl)-[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4OS/c1-3-22-25-20-9-8-15(10-21(20)29-22)23(28)27-13-16-6-4-5-7-18(16)19(14-27)17-11-24-26(2)12-17/h4-12,19H,3,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOZSQDRVLYSFDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(S1)C=C(C=C2)C(=O)N3CC(C4=CC=CC=C4C3)C5=CN(N=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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